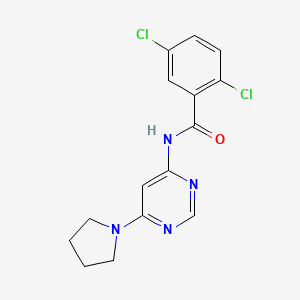![molecular formula C24H22O7 B2688788 Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 637750-66-4](/img/no-structure.png)
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate is a useful research compound. Its molecular formula is C24H22O7 and its molecular weight is 422.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Natural Product Isolation and Derivation
Research into natural products has identified compounds structurally related to Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate. For instance, compounds derived from the New Zealand liverwort Trichocolea hatcheri, including Methyl 4-(geranyloxy)-3-hydroxybenzoate, exhibit interesting chemical diversity and potential bioactivity, showcasing the role of such compounds in exploring natural product chemistry and potential applications in drug discovery (Baek et al., 1998).
Synthetic Chemistry Innovations
In synthetic chemistry, the creation of novel compounds through complex reactions demonstrates the versatility of this compound and its derivatives. The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, highlighting innovative approaches to creating bioactive molecules with potential therapeutic applications (M. Sañudo et al., 2006).
Material Science and Polymer Research
The development of new materials, particularly those with unique properties such as liquid crystallinity, is another area of research application. A study involving the use of intermolecular hydrogen bonding for inducing liquid crystallinity in the side chain of polysiloxanes showcases the potential of structurally similar compounds in designing new materials with specific optical and mechanical properties (U. Kumar et al., 1992).
Biochemical Investigations and Pharmacological Potential
Beyond material science, the biochemical and pharmacological potential of compounds related to this compound is evident in studies investigating their bioactivity. For example, the neuroprotective effects of Methyl 3,4-Dihydroxybenzoate against oxidative damage in SH-SY5Y cells provide insight into the therapeutic potential of these compounds in neurodegenerative disease models (Liang Cai et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate involves the reaction of 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid with cyclohexanecarbonyl chloride to form 7-(cyclohexanecarbonyloxy)-4-oxo-4H-chromene-3-carboxylic acid. This intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a coupling agent such as DCC to form the final product.", "Starting Materials": [ "7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid", "cyclohexanecarbonyl chloride", "methyl 4-hydroxybenzoate", "coupling agent (e.g. DCC)" ], "Reaction": [ "Step 1: Reaction of 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form 7-(cyclohexanecarbonyloxy)-4-oxo-4H-chromene-3-carboxylic acid.", "Step 2: Reaction of 7-(cyclohexanecarbonyloxy)-4-oxo-4H-chromene-3-carboxylic acid with methyl 4-hydroxybenzoate in the presence of a coupling agent such as DCC to form Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate." ] } | |
Número CAS |
637750-66-4 |
Fórmula molecular |
C24H22O7 |
Peso molecular |
422.433 |
Nombre IUPAC |
methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C24H22O7/c1-28-23(26)16-7-9-17(10-8-16)30-21-14-29-20-13-18(11-12-19(20)22(21)25)31-24(27)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 |
Clave InChI |
OYJQZSATLHZLQK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2688708.png)
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2688714.png)
![1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride](/img/structure/B2688715.png)



![4-tert-butyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2688721.png)

![3-(4-fluorophenyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2688726.png)
![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)
